molecular formula C12H9NO B144299 5-(furan-2-yl)-1H-indole CAS No. 128373-22-8

5-(furan-2-yl)-1H-indole

Cat. No. B144299
M. Wt: 183.21 g/mol
InChI Key: UXPXQSWKWHQUCB-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing such rings are also referred to as furans .


Synthesis Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . A protocol for the one-step synthesis of a furan derivative in quantitative yield using adapted Vilsmeier conditions has been presented .


Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been looked at .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

5-(furan-2-yl)-1H-indole derivatives have shown promise in the field of Organic Light-Emitting Diodes (OLEDs). Wang et al. (2020) synthesized compounds FITRZ and TITRZ, which include 1,5-bridged indole units. These compounds exhibited potential as phosphorescent host materials for green and red PhOLED devices, with high efficiency and low on-set potentials, suggesting a valuable application in display and lighting technologies (Wang et al., 2020).

Antimicrobial Activity

Compounds derived from 5-(furan-2-yl)-1H-indole have demonstrated antimicrobial activity. Mageed et al. (2021) reported that derivatives of 5-bromo-2,3-di(furan-2-yl)-1H-indole showed high antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mageed, El- Ezabi, & Khaled, 2021).

Photophysical Properties and Sensors

Furans, including compounds like 5-(furan-2-yl)-1H-indole, have been studied for their photophysical properties. Kumar et al. (2015) explored the potential of these compounds in metal ion sensing, particularly for detecting aluminum ions. This indicates the utility of such compounds in developing new sensors and materials with unique optical properties (Kumar, Kumawat, Gupta, & Sharma, 2015).

Synthesis Techniques

Advancements in the synthesis of indole and furan derivatives have significant implications in various fields of chemistry and pharmacology. For instance, Komogortsev et al. (2021) developed a one-pot approach for synthesizing furan-2(5H)-one derivatives containing indole fragments, demonstrating the importance of efficient synthetic methods in producing complex molecules (Komogortsev, Lichitsky, & Melekhina, 2021).

Catalytic and Chemical Transformations

The behavior of 5-(furan-2-yl)-1H-indole derivatives under different conditions, including catalytic processes and chemical transformations, has been a topic of study. Butin et al. (2008) investigated the recyclization of certain derivatives under acidic conditions, revealing insights into the stability and reactivity of these compounds, which is crucial for their application in chemical synthesis and catalysis (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).

Safety And Hazards

While specific safety data for “5-(furan-2-yl)-1H-indole” is not available, furan is known to be toxic and may be carcinogenic in humans .

Future Directions

The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass are being explored .

properties

IUPAC Name

5-(furan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPXQSWKWHQUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562681
Record name 5-(Furan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-1H-indole

CAS RN

128373-22-8
Record name 5-(Furan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G La Regina, R Bai, A Coluccia, V Naccarato… - European Journal of …, 2018 - Elsevier
We designed new 3-arylthio- and 3-aroyl-1H-indole derivatives 3–22 bearing a heterocyclic ring at position 5, 6 or 7 of the indole nucleus. The 6- and 7-heterocyclyl-1H-indoles showed …
Number of citations: 30 www.sciencedirect.com
V Naccarato - 2020 - iris.uniroma1.it
The thesis focused on the discovery of novel chemical entities with therapeutic activity. The results presented in this manuscript are divided into three parts and were conducted in …
Number of citations: 2 iris.uniroma1.it
D Wenholz - 2020 - unsworks.unsw.edu.au
With the rise of antimicrobial resistance as a significant global health threat the need for therapeutic agents with novel modes of action has become increasingly urgent. The primary aim …
Number of citations: 2 unsworks.unsw.edu.au

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